molecular formula C10H16N2O B13606613 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine

Cat. No.: B13606613
M. Wt: 180.25 g/mol
InChI Key: ZIVAQHPWKZDNFZ-UHFFFAOYSA-N
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Description

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-isopropoxypyridine.

    N-Methylation: The pyridine derivative is then subjected to N-methylation using methylamine under controlled conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine: A structural isomer with similar properties.

    1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine: Another isomer with variations in the position of functional groups.

    1-(6-Isopropoxypyridin-4-yl)-N-methylmethanamine: A compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-(6-Isopropoxypyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both isopropoxy and N-methylmethanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-methyl-1-(6-propan-2-yloxypyridin-2-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-10-6-4-5-9(12-10)7-11-3/h4-6,8,11H,7H2,1-3H3

InChI Key

ZIVAQHPWKZDNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=N1)CNC

Origin of Product

United States

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